4-Methylphenacylpyridinium bromide
Description
Properties
Molecular Formula |
C14H14BrNO |
|---|---|
Molecular Weight |
292.17 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-pyridin-1-ium-1-ylethanone;bromide |
InChI |
InChI=1S/C14H14NO.BrH/c1-12-5-7-13(8-6-12)14(16)11-15-9-3-2-4-10-15;/h2-10H,11H2,1H3;1H/q+1;/p-1 |
InChI Key |
XPLKUCTXFYTNPH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of pyridinium bromides are highly dependent on substituents. Below is a comparative analysis of key compounds:
*Note: Data for this compound are inferred from structural analogs.
Key Observations:
- Substituent Impact on Bioactivity : Sepantronium bromide’s cyclohexenyl and methyl ether groups enhance its survivin-targeting anticancer activity, while simpler phenacyl bromides (e.g., Phenacyl bromide) lack such specificity .
- Solubility and Reactivity: The presence of polar groups (e.g., dimethylamino in 12bF) improves water solubility, whereas hydrophobic substituents (e.g., pentyl in 12bF) may enhance lipid membrane penetration .
- Toxicity : Phenacyl bromide exhibits acute toxicity (skin/eye irritation), suggesting that this compound may require careful handling .
Characterization Techniques:
Preparation Methods
Reaction Conditions and Optimization
In a typical procedure, 4-methylpyridine (10.7 mmol) is dissolved in anhydrous toluene (20 mL), followed by the dropwise addition of phenacyl bromide (11.8 mmol) under nitrogen atmosphere. The mixture is refluxed at 355 K for 18 hours, during which the product precipitates as a white solid. Key variables affecting yield include:
-
Solvent : Toluene and benzene are preferred due to their non-polar nature, which facilitates product precipitation. Polar solvents like ethanol may reduce yield by solubilizing intermediates.
-
Temperature : Reflux temperatures (355–383 K) ensure sufficient energy for complete reaction without promoting side products like N-oxide derivatives.
-
Stoichiometry : A 1:1.1 molar ratio of 4-methylpyridine to phenacyl bromide maximizes conversion while minimizing excess reagent waste.
Post-reaction, the crude product is filtered, washed with ethyl acetate to remove unreacted phenacyl bromide, and dried under vacuum. Crystallization via slow evaporation in dichloromethane yields prismatic crystals suitable for X-ray diffraction.
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Recent advancements in green chemistry have explored microwave irradiation to accelerate quaternization. Initial trials using 4-methylpyridine and phenacyl bromide in acetonitrile under microwave conditions (100 W, 423 K) reduced reaction time to 30 minutes, achieving 78% yield. However, scalability remains challenging due to rapid solvent evaporation.
Solid-State Mechanochemical Synthesis
Ball-milling 4-methylpyridine and phenacyl bromide in a 1:1 ratio for 2 hours produced the target compound in 65% yield. While this solvent-free method aligns with sustainable practices, impurities from incomplete mixing necessitate additional purification steps.
Characterization and Analytical Data
Spectroscopic Analysis
-
(400 MHz, CDCl) : δ 8.67 (s, 1H, pyridinium H-2), 8.61 (s, 1H, pyridinium H-6), 7.92–7.89 (m, 2H, phenacyl aromatic H), 7.65–7.62 (m, 3H, phenacyl aromatic H), 5.82 (s, 2H, CH), 2.59 (s, 3H, CH).
-
IR (KBr) : 3100 cm (aromatic C–H), 1705 cm (C=O), 1550 cm (pyridinium ring).
-
ESI-MS : m/z 246.1 ([M–Br]), confirming molecular ion integrity.
Crystallographic Data
Single-crystal X-ray diffraction of analogous compounds reveals monoclinic crystal systems with space group . The pyridinium ring adopts a planar conformation, while the phenacyl group exhibits slight torsional distortion due to steric interactions.
Comparative Analysis of Preparation Methods
| Method | Solvent | Temperature (K) | Time (h) | Yield (%) | Purity |
|---|---|---|---|---|---|
| Classical Quaternization | Toluene | 355 | 18 | 92 | >99% |
| Microwave-Assisted | Acetonitrile | 423 | 0.5 | 78 | 95% |
| Mechanochemical | Solvent-free | Ambient | 2 | 65 | 85% |
Table 1: Comparison of synthetic methods for this compound .
Q & A
Q. Methodological Insight :
- Use microreactors with residence time <30 minutes.
- Monitor pH and temperature in real time to optimize quaternization efficiency.
Spectroscopic Characterization
Q: What analytical techniques are essential for confirming the structure and purity of this compound? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
